molecular formula C21H17ClF2N2O3S B3523835 4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,6-difluorophenyl)benzamide

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,6-difluorophenyl)benzamide

Cat. No.: B3523835
M. Wt: 450.9 g/mol
InChI Key: IMLSHVJHWCMXNO-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,6-difluorophenyl)benzamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, a methylsulfonylamino group, and a difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,6-difluorophenyl)benzamide typically involves multiple steps. One common method starts with the chlorination of toluene to produce 4-chlorotoluene. This intermediate is then subjected to sulfonation using sulfur dioxide and chlorine to yield 4-chlorophenyl methyl sulfone . The next step involves the reaction of 4-chlorophenyl methyl sulfone with 2,6-difluoroaniline under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,6-difluorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,6-difluorophenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,6-difluorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl methyl sulfone
  • 4-chlorophenyl methyl sulfide
  • 4-chlorothiophenol

Uniqueness

Compared to similar compounds, 4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,6-difluorophenyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,6-difluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF2N2O3S/c1-30(28,29)26(13-14-5-9-16(22)10-6-14)17-11-7-15(8-12-17)21(27)25-20-18(23)3-2-4-19(20)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLSHVJHWCMXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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